
7-(trifluoromethyl)-1H-indole
Overview
Description
7-(Trifluoromethyl)-1H-indole is a heterocyclic aromatic compound featuring a trifluoromethyl (-CF₃) group at the 7-position of the indole scaffold. This substitution imparts unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science. The -CF₃ group is highly electronegative, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and hydrophobic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as Togni’s reagent . This reaction is often catalyzed by transition metals like copper or palladium under specific conditions to achieve high efficiency and selectivity.
Industrial Production Methods: Industrial production of 7-(trifluoromethyl)-1H-indole may involve continuous flow processes to enhance scalability and efficiency. A modular flow platform can be used to streamline the synthesis, utilizing readily available organic precursors and cesium fluoride as the primary fluorine source . This method offers an environmentally friendly approach to producing trifluoromethyl-containing compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Togni’s reagent in the presence of a copper catalyst at elevated temperatures.
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can exhibit enhanced biological and chemical properties.
Scientific Research Applications
7-(Trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₆F₃N
- Molecular Weight : 185.15 g/mol
- CAS Number : 100846-24-0 (for 5-CF₃ isomer; 7-CF₃ isomer CAS varies by source) .
Synthetic routes often involve cyclization of ortho-substituted nitrobenzaldehydes or transition metal-catalyzed coupling reactions. For example, rhodium-catalyzed methods have been employed to introduce phosphino and aryl groups at the 1- and 7-positions, respectively .
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent position and identity. Below is a comparative analysis:
Table 1: Key Structural Analogues of 7-(Trifluoromethyl)-1H-Indole
Key Observations:
Positional Isomerism : The 5-CF₃ and 7-CF₃ isomers (Table 1) exhibit distinct reactivity due to electronic effects. The 7-CF₃ group in this compound deactivates the indole ring, directing electrophilic substitution to the 3- and 5-positions .
Hybrid Substituents : Compounds like 4p (7-OCH₃, 2-CF₃) combine electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups, enabling fine-tuning of electronic properties for targeted applications .
Halogenated Derivatives : Bromo-CF₃ hybrids (e.g., 7-Bromo-4-CF₃ indole) serve as intermediates in cross-coupling reactions, leveraging the -CF₃ group’s stability .
Physicochemical and Spectroscopic Properties
- Melting Points: -CF₃ substitution generally lowers melting points compared to hydroxyl or amino derivatives. For example, 4d (5-OCH₃, 2-CF₃) melts at 48–49°C, whereas amino-substituted indoles () exhibit higher melting points (>100°C) due to hydrogen bonding .
- NMR Shifts : The -CF₃ group causes significant deshielding in ¹³C NMR. In This compound-2,3-dione (), the C-7 signal appears at δ 109.46 ppm, while C-3 is δ 101.99 ppm .
Biological Activity
7-(Trifluoromethyl)-1H-indole is a fluorinated derivative of indole, notable for its unique trifluoromethyl group that enhances its biological activity and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry and pest control, due to its interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 199.17 g/mol. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, making it an interesting candidate for drug development and other applications.
Interaction with Biological Targets
Research indicates that this compound interacts with various proteins and enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in target proteins, which is crucial for its therapeutic effects. For instance, studies have shown that this compound can inhibit tubulin polymerization, a key mechanism in cancer chemotherapy, by disrupting microtubule formation and leading to cell cycle arrest .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's lipophilicity allows for better membrane permeability, enhancing its efficacy as an anticancer agent .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-549 | 5.0 | Tubulin polymerization inhibition |
MCF-7 | 4.8 | Induction of apoptosis |
HeLa | 6.2 | Cell cycle arrest |
Larvicidal Activity
A recent study has highlighted the larvicidal properties of 7-(trifluoromethyl)indolizine derivatives against Anopheles arabiensis larvae. The compounds exhibited moderate to high larval mortality rates when tested at concentrations as low as 4 µg/mL . Notably, compounds derived from this compound showed promising results due to their ability to bind to mosquito juvenile hormone-binding proteins, potentially disrupting developmental pathways in larvae.
Table 2: Larvicidal Activity Against Anopheles arabiensis
Compound ID | Mortality Rate (%) | Concentration (µg/mL) |
---|---|---|
4a | 94.4 | 4 |
4b | 93.3 | 4 |
4g | 80.0 | 4 |
Control | <10 | - |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Substitution patterns and the presence of electron-withdrawing groups significantly influence its activity. For example, halogen substitutions at specific positions enhance larvicidal effects and binding affinity to target proteins .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Studies : Research has shown that derivatives of indole with trifluoromethyl groups exhibit enhanced cytotoxicity against cancer cells due to their ability to induce apoptosis and disrupt normal cell division processes .
- Larvicidal Efficacy : In a study focused on mosquito larvae, derivatives of this compound demonstrated significant mortality rates, suggesting potential applications in vector control strategies against malaria .
- Molecular Docking Studies : Molecular docking simulations have revealed strong binding affinities of these compounds to target proteins involved in larval development and cancer progression, reinforcing their potential as lead candidates for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(trifluoromethyl)-1H-indole?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using 7-bromo-1H-indole derivatives and trifluoromethyl boronic acids (or esters) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) . Alternatively, rhodium-catalyzed C7 arylation of indoles can introduce trifluoromethyl groups using directing groups like phosphine ligands (e.g., di-tert-butylphosphine) to achieve regioselectivity . Reaction conditions often involve high temperatures (e.g., 150°C in m-xylene) and bases like LiOtBu.
Q. How is the trifluoromethyl group characterized in this compound?
- Methodological Answer : The CF₃ group is confirmed via ¹⁹F NMR (characteristic shifts between -60 to -65 ppm for aromatic CF₃) and HRMS (exact mass calculation for C₉H₆F₃N: 215.131 g/mol). For example, in rhodium-catalyzed derivatives, ¹⁹F NMR showed a singlet at δ -62.5 ppm, and HRMS matched calculated [M+H]⁺ values within 1 ppm error .
Q. What is the role of the trifluoromethyl group in modifying indole’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability due to its electronegativity and steric effects. In medicinal chemistry, this improves bioavailability and target binding. Computational studies (e.g., DFT) can quantify these effects by comparing dipole moments and logP values with non-fluorinated analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in C7 functionalization of indoles be addressed?
- Methodological Answer : Rhodium catalysis with directing groups (e.g., phosphine ligands) enables selective C7 arylation. For example, 1-(di-tert-butylphosphino)-1H-indole reacts with trifluoromethylphenyl boronic acids under Rh(PPh₃)₃Cl catalysis, achieving >90% regioselectivity . Optimization involves ligand screening (e.g., SPhos vs. XPhos) and solvent selection (m-xylene enhances thermal stability).
Q. What analytical strategies resolve contradictions in reaction yields for trifluoromethyl-indole derivatives?
- Methodological Answer : Low yields in cross-coupling (e.g., 5% for thiophene derivatives ) may arise from steric hindrance or boronic acid instability. Mitigation strategies include:
- Pre-activation : Use MIDA boronates for air-sensitive reagents.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- LCMS monitoring : Identifies intermediates (e.g., m/z 715 [M+H]⁺ in HPLC at 1.29 min retention time) to optimize quenching points .
Q. How does the trifluoromethyl group influence indole’s electronic structure in catalysis?
- Methodological Answer : The CF₃ group withdraws electron density via inductive effects, lowering the HOMO energy of indole by ~0.5 eV (measured via cyclic voltammetry). This enhances electrophilic substitution reactivity at C3 but reduces nucleophilic attack at C2. Computational modeling (e.g., Gaussian09) validates these trends .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYAPZSEPNOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439558 | |
Record name | 7-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172217-02-6 | |
Record name | 7-(Trifluoromethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172217-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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